molecular formula C19H18N2O3 B5506000 (4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5506000
M. Wt: 322.4 g/mol
InChI Key: DCKIRNZLXPEESL-WJDWOHSUSA-N
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Description

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-ethoxy-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is 322.13174244 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 4-(3-ethoxy-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been utilized in synthesizing various pyrazolopyrazole derivatives. These derivatives are characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectra, and have shown good yields in their formation (Abou-Zied & El-Mansory, 2014).

Chemical Structure Analysis

  • Studies have focused on determining the structure of similar compounds, assigning them based on elemental analysis and spectral data. This is vital for understanding the chemical nature and potential applications of these compounds (Naganagowda & Petsom, 2012).

Catalysis and Reaction Mechanisms

  • Catalytic processes involving similar compounds have been explored, such as the synthesis of chromeno[4,3-c]pyrazoles using specific catalysts. These processes demonstrate the compound's utility in facilitating complex chemical reactions (Reddy & Nagaraj, 2008).

Bioactivity and Medicinal Chemistry

  • The compound and its derivatives have been investigated for their bioactivity, including cytotoxicity and potential as enzyme inhibitors. This suggests its relevance in medicinal chemistry and drug discovery (Gul et al., 2016).

Material Science and Lubrication

  • Research into the synthesis of derivatives of similar compounds has shown applications in material science, particularly as additives for lubricating oils. These derivatives exhibit properties like corrosion inhibition, making them useful in industrial applications (Salih & Al-Messri, 2022).

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethoxy-4-hydroxybenzaldehyde”, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended for use as laboratory chemicals and is advised against food, drug, pesticide, or biocidal product use .

Properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-18-12-14(9-10-17(18)22)11-16-13(2)20-21(19(16)23)15-7-5-4-6-8-15/h4-12,22H,3H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKIRNZLXPEESL-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.